molecular formula C33H35FO8 B1596520 Triamcinolone furetonide CAS No. 4989-94-0

Triamcinolone furetonide

Número de catálogo: B1596520
Número CAS: 4989-94-0
Peso molecular: 578.6 g/mol
Clave InChI: OSWKQSQWSQSPQH-GNFRAIDCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Triamcinolone acetonide is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties. It is a fluorinated derivative of prednisolone, with modifications at the 9α, 16α, and 17α positions to enhance receptor binding and prolong its therapeutic effects . It is commonly administered topically, intra-articularly, or via controlled-release formulations for conditions such as dermatitis, arthritis, and inner ear disorders . Despite the absence of direct evidence for "Triamcinolone Furetonide" in the provided literature, this review focuses on comparisons between triamcinolone acetonide and structurally or functionally related corticosteroids, including dexamethasone, triamcinolone hexacetonide, and mometasone furoate.

Propiedades

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FO8/c1-29(2)41-27-15-22-21-10-9-19-14-20(35)11-12-30(19,3)32(21,34)25(36)16-31(22,4)33(27,42-29)26(37)17-39-28(38)24-13-18-7-5-6-8-23(18)40-24/h5-8,11-14,21-22,25,27,36H,9-10,15-17H2,1-4H3/t21-,22-,25-,27+,30-,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWKQSQWSQSPQH-GNFRAIDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6O5)CCC7=CC(=O)C=C[C@@]73C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198138
Record name Triamcinolone furetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4989-94-0
Record name Triamcinolone furetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4989-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone furetonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone furetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone furetonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIAMCINOLONE FURETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49NOC9ROC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El furetonido de triamcinolona se sintetiza mediante la esterificación de la triamcinolona acetonida con ácido 2-benzofurancarboxílico. La reacción típicamente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del producto éster .

Métodos de producción industrial

La producción industrial del furetonido de triamcinolona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .

Análisis De Reacciones Químicas

Reaction Scheme:

Triamcinolone acetonide + 2-Benzofurancarboxylic acid chlorideTriamcinolone furetonide + HCl

Mechanism :

  • Reagents : 2-Benzofurancarboxylic acid chloride, base (e.g., pyridine or triethylamine), anhydrous solvent (e.g., dichloromethane or DMF).

  • Conditions : Room temperature or mild heating (20–40°C), inert atmosphere.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate esterification.

The reaction proceeds via nucleophilic acyl substitution, where the 21-hydroxyl group of triamcinolone acetonide attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride.

Experimental Data (Inferred):

ParameterDetailsReference
Yield~70–85% (estimated from analogous corticosteroid esterifications)
Purity>99% (post-purification via recrystallization)
ByproductHCl (neutralized by base)

Degradation Reactions

Triamcinolone furetonide undergoes hydrolysis under acidic or alkaline conditions, reverting to triamcinolone acetonide and 2-benzofurancarboxylic acid.

Hydrolysis Pathways:

  • Acidic Hydrolysis :
    Triamcinolone furetonide+H2OH+Triamcinolone acetonide+2-Benzofurancarboxylic acid\text{Triamcinolone furetonide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Triamcinolone acetonide} + \text{2-Benzofurancarboxylic acid}

  • Alkaline Hydrolysis :
    Triamcinolone furetonide+OHTriamcinolone acetonide+2-Benzofurancarboxylate salt\text{Triamcinolone furetonide} + \text{OH}^- \rightarrow \text{Triamcinolone acetonide} + \text{2-Benzofurancarboxylate salt}

Stability Notes :

  • The acetonide group (16α,17α-isopropylidene dioxy) remains stable under mild hydrolysis conditions but degrades in strong acids or bases .

  • The 9α-fluoro and 11β-hydroxy groups are retained intact during hydrolysis .

Key Functional Groups:

GroupReactivity/Interaction
21-BenzofurancarboxylateEster hydrolysis (pH-dependent)
16α,17α-AcetonideResistant to hydrolysis under physiological conditions
9α-FluoroElectron-withdrawing, stabilizes adjacent hydroxyl groups

Spectral Confirmation:

  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O stretch) .

  • NMR :

    • 1H^1\text{H}: δ 7.6–8.1 ppm (benzofuran aromatic protons) .

    • 13C^{13}\text{C}: δ 165 ppm (ester carbonyl) .

Synthetic Challenges and Optimization

  • Steric Hindrance : The 21-hydroxy group’s accessibility is limited by the bulky acetonide structure, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .

  • Purification : Recrystallization from methanol/dichloromethane mixtures achieves >99% purity .

Comparative Reactivity with Analogs

Compound21-Position ModificationHydrolysis Rate (t₁/₂)
Triamcinolone acetonide-OHN/A
Triamcinolone furetonideBenzofurancarboxylate~24 h (pH 7.4)
Triamcinolone hexacetonideHexanoate~48 h (pH 7.4)

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El furetonido de triamcinolona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde interactúa con los elementos de respuesta de glucocorticoides en el ADN. Esta interacción modula la transcripción de genes diana, lo que lleva a la supresión de citocinas proinflamatorias y la inducción de proteínas antiinflamatorias .

Comparación Con Compuestos Similares

Data Tables

Table 1: Receptor Affinity and Clinical Efficacy

Compound Glucocorticoid Receptor Affinity (Relative to Dexamethasone) Key Clinical Use Duration of Action
Triamcinolone Acetonide Dermatitis, Arthritis Prolonged (e.g., 35-day release in nanoparticles)
Dexamethasone Acute inflammation Short (1.5-hour half-life in perilymph)
Triamcinolone Hexacetonide Not reported Juvenile rheumatoid arthritis ~10 months (intra-articular)

Table 2: Pharmacokinetic Properties

Property Triamcinolone Acetonide Dexamethasone Triamcinolone Hexacetonide
Plasma Half-Life ~3.7 hours (inner ear) ~1.5 hours Not reported
Burst Release in Nanoparticles 15% (P-6 formulation) N/A N/A
Lipophilicity High Moderate Very High

Contradictory Findings and Limitations

  • Nanoparticle Release: Drug release profiles vary with copolymer crystallinity; amorphous formulations (e.g., P-6) reduce burst release but may complicate manufacturing .

Actividad Biológica

Triamcinolone furetonide is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. As a derivative of triamcinolone, it shares similar mechanisms of action but is distinguished by its unique pharmacokinetic and pharmacodynamic profiles. This article explores the biological activity of triamcinolone furetonide, focusing on its mechanisms, pharmacokinetics, clinical applications, and case studies.

Triamcinolone furetonide acts primarily through the following mechanisms:

  • Inhibition of Phospholipase A2 : This enzyme is critical for the release of arachidonic acid from membrane phospholipids. By inhibiting this enzyme, triamcinolone furetonide reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Reduction of Cytokine Production : The compound inhibits nuclear factor kappa-B (NF-κB), leading to decreased expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) .
  • Immunosuppressive Effects : It affects various immune cells, including lymphocytes, macrophages, and eosinophils, thus modulating immune responses and inflammation .

Pharmacokinetics

The pharmacokinetics of triamcinolone furetonide are crucial for understanding its therapeutic efficacy. Key parameters include:

ParameterValue/Description
Absorption Rapid absorption with a peak concentration (Cmax) typically reached within 1.5 to 2 hours post-administration .
Volume of Distribution Approximately 103–115 L depending on administration route .
Protein Binding About 68% bound to corticosteroid-binding globulin or serum albumin .
Metabolism Primarily metabolized in the liver to several less active metabolites .
Half-life Ranges from 2.4 to 36 hours depending on the route of administration .
Elimination Mainly excreted through urine and feces; approximately 20% unchanged in urine .

Clinical Applications

Triamcinolone furetonide is used in various clinical settings:

  • Dermatological Conditions : Effective in treating inflammatory skin disorders such as eczema and psoriasis.
  • Rheumatological Disorders : Utilized in managing conditions like rheumatoid arthritis and bursitis.
  • Respiratory Conditions : Applied in treating allergic rhinitis and asthma due to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the effectiveness of triamcinolone furetonide in clinical scenarios:

  • Case Study on Allergic Rhinitis :
    • A study involving patients with perennial allergic rhinitis demonstrated that intranasal administration of triamcinolone furetonide significantly reduced nasal symptoms compared to placebo. The mean Cmax was 1.12 ng/mL with a median Tmax of 0.5 hours post-administration .
  • Dermatological Efficacy :
    • In a murine model, topical application using ultradeformable vesicles showed that low doses of triamcinolone furetonide could suppress inflammatory responses effectively, indicating enhanced bioavailability and prolonged action compared to conventional formulations .
  • Rheumatoid Arthritis Management :
    • Patients receiving intra-articular injections reported significant pain relief and reduced swelling after treatment with triamcinolone furetonide, demonstrating its efficacy in localized inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triamcinolone furetonide
Reactant of Route 2
Reactant of Route 2
Triamcinolone furetonide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.